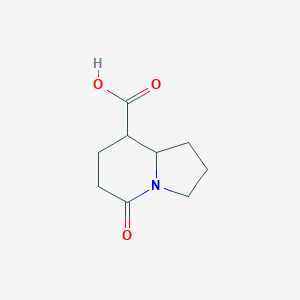

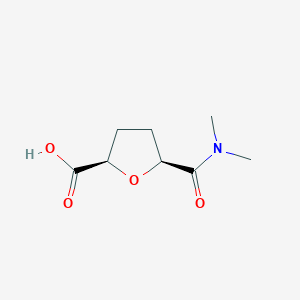

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid” is a chemical compound with the molecular formula C9H13NO3. It is used in various products such as washing & cleaning products, perfumes and fragrances, cosmetics and personal care products, air care products, biocides (e.g. disinfectants, pest control products) and polishes and waxes .

Applications De Recherche Scientifique

Scaffold for Dipeptide β‐Turn Mimetics : A key application of a closely related compound, 6-acetamido-5-oxo-1,2,3,5,6,7-hexahydro-3-indolizine-carboxylic acid, is its use as a scaffold in the synthesis of dipeptidomimetics. This compound, derived from β-enaminoesters of pyroglutamic acid, provides a basis for developing mimetics that can replicate the structure and function of peptides in biological systems (Millet, Houssin, Hénichart, & Rigo, 1999).

Chemical Synthesis and Reactions : The compound and its derivatives are used in various chemical synthesis and reaction studies. For example, Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate has been converted into various esters using N-bromosuccinimide, demonstrating its versatility in chemical transformations (Irikawa, Mutoh, Uehara, & Okumura, 1989).

Preparation of Novel Indolizinone-Based Compounds : This chemical has been used for the preparation of novel indolizinone-based compounds. For instance, a Rh(II)-catalyzed 1,3-dipolar cycloaddition reaction involving methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate led to the efficient preparation of several indolo- and furano-fused indolizinones (Mmutlane, Harris, & Padwa, 2005).

β-Sheet Peptidomimetics : 6-Amino-5-oxo-1,2,3,5-tetrahydro-3-indolizinecarboxylic acid, another related compound, has been designed as a novel scaffold to mimic the extended conformation of a peptide. Its effectiveness as a β-sheet mimetic has been demonstrated in the preparation of potent inhibitors for biological applications (Zhang, Schmitt, & Decicco, 2002).

Antibacterial Activities : Some derivatives of indolizine carboxylic acids, including those similar to the compound , have been synthesized and shown to possess antibacterial properties against strains like Escherichia coli and Staphylococcus aureus (Yu, 2012).

Cyclic and Bicyclic β-Amino Acids Derivatives : Derivatives of the compound have been used in the preparation of cyclic and bicyclic β-amino acids, demonstrating its utility in synthesizing structurally complex molecules (Tishkov, Reissig, & Ioffe, 2002).

Mécanisme D'action

Propriétés

IUPAC Name |

5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8-4-3-6(9(12)13)7-2-1-5-10(7)8/h6-7H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGIUWXFBPKTOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC(=O)N2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2627773.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2627777.png)

![N,N-dimethyl-3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}aniline](/img/structure/B2627779.png)

![2-Chloro-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]propanamide](/img/structure/B2627782.png)

![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627786.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2627787.png)

![N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2627790.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)